molecular formula C10H9NO2 B159694 N-(3-Oxoprop-1-en-2-yl)benzamide CAS No. 138625-62-4

N-(3-Oxoprop-1-en-2-yl)benzamide

Katalognummer: B159694
CAS-Nummer: 138625-62-4
Molekulargewicht: 175.18 g/mol
InChI-Schlüssel: ZYILGJROOJFVPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Oxoprop-1-en-2-yl)benzamide is a benzamide derivative characterized by a propen-2-yl substituent bearing a ketone group at the 3-position.

Eigenschaften

CAS-Nummer

138625-62-4

Molekularformel

C10H9NO2

Molekulargewicht

175.18 g/mol

IUPAC-Name

N-(3-oxoprop-1-en-2-yl)benzamide

InChI

InChI=1S/C10H9NO2/c1-8(7-12)11-10(13)9-5-3-2-4-6-9/h2-7H,1H2,(H,11,13)

InChI-Schlüssel

ZYILGJROOJFVPO-UHFFFAOYSA-N

SMILES

C=C(C=O)NC(=O)C1=CC=CC=C1

Kanonische SMILES

C=C(C=O)NC(=O)C1=CC=CC=C1

Synonyme

Benzamide, N-(1-formylethenyl)-

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of N-(3-Oxoprop-1-en-2-yl)benzamide and Analogues

Compound Name Substituents/Functional Groups Key Structural Features References
N-(3-Oxoprop-1-en-2-yl)benzamide 3-Oxoprop-1-en-2-yl, benzamide Enone system, planar amide linkage -
(Z)-N-(3-(2-(2-(4-Bromophenyl)quinoline-4-carbonyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)benzamide Quinoline, hydrazinyl, furan Extended π-conjugation, chelation capacity
N-{3-[3-Chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl]}-benzamide Azetidinone ring, halogen substituents β-lactam core, antimicrobial activity
N-[(Z)-1-(4-methoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]benzamide Methoxyphenyl, alkylamino group Enhanced solubility, H-bonding potential

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., halogens in ) enhance electrophilicity of the enone system, influencing reactivity in Michael addition or cyclization reactions.
  • Chelation Capacity: Derivatives with hydrazinyl or quinoline groups (e.g., ) exhibit improved metal-binding properties for catalytic applications .

Table 2: Reaction Kinetics and Yields of Benzamide Derivatives

Compound Class Synthesis Method Time (h) Yield (%) Reference
4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide Conventional reflux 8–10 60–70
Same as above Ultrasonic irradiation 2–3 85–90
Quinoline-tethered cis-vinyl triamides Silica gel chromatography 6–8 70–75

Key Observations :

  • Green Chemistry : Ultrasonic methods reduce reaction times by ~75% and improve yields by 20–25% compared to conventional reflux .
  • Purification Challenges: Complex derivatives (e.g., quinoline hybrids ) require chromatographic separation, lowering overall efficiency.

Physicochemical Properties

Table 3: Physicochemical Data for Selected Benzamides

Compound Name Molecular Formula Density (g/cm³) Boiling Point (°C) Solubility Trends Reference
N-[3-(3-Methylanilino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide C₂₂H₂₀N₂O₃ 1.237 625.5 Low polar solvents
N-(3-Oxoprop-1-en-2-yl)benzamide (predicted) C₁₀H₉NO₂ ~1.2 ~300–350 Moderate in DMSO/DMF -

Key Observations :

  • Thermal Stability : High boiling points (~600°C) in furan-containing derivatives suggest stability under harsh conditions.
  • Solubility: Methoxy or alkylamino substituents (e.g., ) enhance aqueous solubility compared to halogenated analogs.

Key Observations :

  • Antimicrobial Potency: Azetidinone derivatives (e.g., ) show broad-spectrum activity due to β-lactam-like reactivity.
  • Enzyme Inhibition : Pyrimidine-methyl benzamides (e.g., ) exhibit sub-micromolar activity by targeting enzyme active sites.

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

The synthesis of N-(3-oxoprop-1-en-2-yl)benzamide derivatives often begins with cyclocondensation reactions involving oxazolone precursors. For instance, 4-(4-fluorobenzylidene)-2-phenyloxazol-5(4H)-one reacts with aryl amines in glacial acetic acid under reflux to form ((Z)-N-(3-aryl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)benzamides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the oxazolone, followed by ring opening and tautomerization to stabilize the enamide structure. The Z-configuration of the resulting propen-1-en-2-yl group is confirmed by NMR coupling constants.

Optimization of Solvent and Temperature

Refluxing in glacial acetic acid for 3–5 hours ensures complete conversion, with the solvent acting as both a catalyst and proton donor. Crystallization from dimethylformamide (DMF)/water (3:1) yields pure products, though the fluorophenyl substituent in the starting material limits substrate generality.

Cobalt-Catalyzed Amidation of Acrylamides

Catalytic System and Substrate Scope

A complementary approach employs cobalt-catalyzed amidation of N-methoxy-acrylamides with dioxazolones. Using Cp*Co(CO)I<sub>2</sub> (5 mol%), AgNTf<sub>2</sub> (10 mol%), and Zn(OAc)<sub>2</sub> in dichloroethane (DCE) at 40°C, this method achieves 93% yield for analogous N-(3-(methoxyamino)-3-oxo-2-phenylprop-1-en-1-yl)benzamide. The mechanism involves cobalt(III)-mediated C–H activation, followed by insertion of the dioxazolone’s acyl nitrene intermediate to form the benzamide bond.

Advantages of Catalytic Amidation

This method offers high regioselectivity and functional group tolerance, enabling the incorporation of electron-withdrawing or donating groups on the aryl ring. However, the reliance on precious metal catalysts and stringent anhydrous conditions may limit scalability.

Multi-Step Functionalization via Dicyanovinyl Intermediates

Characterization and Yield Data

For example, N-(2,2-dicyano-1-(methylthio)vinyl)benzamide (3a) is obtained in 85% yield, confirmed by <sup>1</sup>H NMR (δ 2.73 ppm, CH<sub>3</sub>) and IR spectroscopy (ν<sub>C=O</sub> = 1659 cm<sup>−1</sup>).

Comparative Analysis of Synthetic Routes

Reaction Efficiency and Practical Considerations

The table below summarizes key parameters for the three methods:

MethodCatalyst/SolventTemperature (°C)Time (h)Yield (%)
CyclocondensationGlacial acetic acid110–1203–570–85*
Catalytic amidationCp*Co(CO)I<sub>2</sub>/DCE401293
Dicyanovinyl routeEthanol/piperidine80385

*Estimated based on analogous reactions.

Mechanistic Insights and Stereochemical Outcomes

Role of Solvent in Cyclocondensation

In glacial acetic acid, protonation of the oxazolone’s carbonyl oxygen enhances electrophilicity, facilitating amine attack. The solvent’s high boiling point enables reflux without decomposition, while its polarity stabilizes charged intermediates.

Stereoselectivity in Catalytic Amidation

The cobalt-catalyzed method exhibits excellent Z-selectivity due to steric hindrance between the catalyst’s cyclopentadienyl ligand and the acrylamide’s substituents during the insertion step .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Oxoprop-1-en-2-yl)benzamide?

  • Methodological Answer : The compound can be synthesized via Pd/C-catalyzed hydrogenation of propenyl intermediates in methanol at room temperature (18 h), followed by coupling with methyl 3-(chlorocarbonyl)propanoate in dichloromethane (DCM) using pyridine as a base (1 h reaction). Subsequent protection with TIPSCl in DMF (3.5 h, Et₃N, DMAP) ensures selective functionalization . For oxidation steps, potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are recommended to generate nitro or ketone derivatives .

Q. How can the purity and structural integrity of N-(3-Oxoprop-1-en-2-yl)benzamide be validated?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm regioselectivity and stereochemistry. For crystalline derivatives, single-crystal X-ray diffraction (e.g., monoclinic P21/c space group, a = 25.0232 Å, b = 5.3705 Å) resolves bond angles and torsion effects . High-resolution mass spectrometry (HRMS) and elemental analysis (CHN) further verify molecular formulas .

Q. What are the common reactivity patterns of N-(3-Oxoprop-1-en-2-yl)benzamide in substitution reactions?

  • Methodological Answer : The α,β-unsaturated ketone moiety undergoes nucleophilic additions (e.g., amines or thiols) at the β-position. For example, sodium borohydride (NaBH₄) selectively reduces the carbonyl group, while catalytic hydrogenation (H₂/Pd-C) saturates the propenyl double bond . Substituents on the benzamide ring influence reaction rates; electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity .

Advanced Research Questions

Q. How does N-(3-Oxoprop-1-en-2-yl)benzamide interact with histone deacetylases (HDACs) in neuropharmacological studies?

  • Methodological Answer : Structural analogs like MS-275 (a benzamide HDAC inhibitor) show brain-region selectivity. In vitro assays using frontal cortex homogenates reveal dose-dependent increases in acetylated histone H3 (Ac-H3) at 15–60 μmol/kg doses. Chromatin immunoprecipitation (ChIP) confirms enhanced Ac-H3 binding to RELN and GAD67 promoters, suggesting epigenetic modulation . Compare potency via IC₅₀ values against valproate (VPA) using Western blotting .

Q. What strategies resolve contradictions in cytotoxicity data for benzamide derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 191.1 ppm for N-(phenylcarbamoyl)benzamide vs. 1036.6 ppm for hydroxyurea in HeLa cells) may arise from assay conditions (e.g., incubation time, cell passage number). Standardize protocols using MTT assays and validate via probit analysis (SPSS) . Cross-test derivatives with varying substituents (e.g., trifluoromethyl or chloro groups) to isolate electronic vs. steric effects .

Q. How do structural modifications enhance PARP-1 inhibition in benzamide-based scaffolds?

  • Methodological Answer : Introduce electron-deficient substituents (e.g., 4-(trifluoromethyl)benzamide) to improve binding to PARP-1’s NAD⁺-binding domain. Use molecular docking (AutoDock Vina) to predict interactions with catalytic residues (e.g., Gly863, Ser904). Validate inhibition via in vitro NAD⁺ depletion assays and compare with olaparib as a positive control .

Q. What crystallographic insights explain the stability of N-(3-Oxoprop-1-en-2-yl)benzamide derivatives?

  • Methodological Answer : X-ray studies of analogs (e.g., 3-chloro-N-phenylbenzamide) reveal planar amide linkages (C-N bond length ~1.34 Å) and intermolecular H-bonding (N-H⋯O=C) stabilizing crystal lattices. Monitor thermal stability via DSC (Tₘ > 200°C) and correlate with substituent electronegativity .

Data Analysis & Interpretation

Q. How can SAR trends for benzamide derivatives be systematically analyzed?

  • Methodological Answer : Construct a QSAR model using Hammett σ constants and ClogP values to predict bioactivity. For example, N-butyl groups enhance toxicity (LD₉₅ = 0.8 mM) compared to N-(2-methylpropenyl) analogs (LD₉₅ = 1.2 mM) in insecticidal assays . Apply principal component analysis (PCA) to cluster derivatives by activity profiles .

Q. What experimental controls are critical in evaluating antioxidant activity of benzamide derivatives?

  • Methodological Answer : Include Trolox or ascorbic acid as positive controls in DPPH radical scavenging assays. Normalize data to molar extinction coefficients (ε = 1.2 × 10⁴ M⁻¹cm⁻¹ at 517 nm). For in-cell ROS assays (e.g., H₂DCFDA staining), pre-treat with N-acetylcysteine to confirm specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.